molecular formula C12H13NO2 B094252 6-Ethoxy-2-methylquinolin-4-ol CAS No. 15644-91-4

6-Ethoxy-2-methylquinolin-4-ol

Cat. No. B094252
CAS RN: 15644-91-4
M. Wt: 203.24 g/mol
InChI Key: XRQJZFPDCHMABR-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylquinolin-4-ol is a chemical compound with the empirical formula C12H13NO2 . It has a molecular weight of 203.24 .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-2-methylquinolin-4-ol can be represented by the SMILES string OC1=CC(C)=NC2=CC=C(OCC)C=C21 . This indicates the presence of an ethoxy group attached to the 6th carbon of the quinoline ring, a methyl group attached to the 2nd carbon, and a hydroxyl group attached to the 4th carbon .


Physical And Chemical Properties Analysis

6-Ethoxy-2-methylquinolin-4-ol is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

  • Antioxidant in Animal Feed : Ethoxyquin, a compound related to 6-Ethoxy-2-methylquinolin-4-ol, is used as an antioxidant in animal feed to protect against lipid peroxidation. However, its safety for human consumption is debated, with some harmful effects observed in animals and occupationally exposed humans (Blaszczyk, Augustyniak, & Skolimowski, 2013).

  • Blood Pressure and Smooth Muscle Effects : Certain isoquinolines, which are structurally similar to 6-Ethoxy-2-methylquinolin-4-ol, show effects on blood pressure, respiration, and smooth muscle. These compounds' physiological actions can be related to their chemical constitution (Fassett & Hjort, 1938).

  • Cytotoxicity and Genotoxicity Evaluation : Ethoxyquin's potential pro-oxidant activity, ability to cause DNA damage, and chromosome aberrations have been studied, highlighting concerns regarding its biological consequences (Blaszczyk & Skolimowski, 2015).

  • Cardiovascular Agent in Cardiac Emergencies : Derivatives of 4-nitroisoquinolin-3-ol, which share a similar structure with 6-Ethoxy-2-methylquinolin-4-ol, have been synthesized as potent cardiovascular agents. These compounds show potential therapeutic benefits in cardiac emergencies like severe late-stage heart failure and myocardial infarction (Kanojia et al., 1991).

  • Inhibition of Electron Transport in Mitochondrial Respiratory Chain : Ethoxyquin, related to 6-Ethoxy-2-methylquinolin-4-ol, inhibits oxygen uptake in renal and hepatic cells and affects mitochondrial and submitochondrial particles. This inhibition of ATPases and NADH dehydrogenase is significant for understanding metabolic pathways (Reyes et al., 1995).

  • Study of Antioxidant Action Mechanism : Research has been conducted on the reaction of ethoxyquin with alkylperoxyls, leading to the formation of various oxidation products. This study aids in understanding the antioxidation process and the role of certain functional groups in it (Taimr, 1994).

  • Crystal Structure Analysis : The crystal structure of related Schiff bases, like 4-Ethoxy-N-(6-methylquinolin-2-ylmethylene)aniline, has been determined, which contributes to understanding the structural properties of similar compounds (Aygün et al., 1999).

  • Neuroprotective Capacity : A novel dihydroquinoline compound, based on ethoxyquin, demonstrated neuroprotective capacity in various models of oxidative stress-mediated cellular degeneration, relevant for cerebral pathologies and chronic neurodegeneration (Lockhart et al., 2001).

Safety And Hazards

The compound is classified as having acute toxicity (oral) and can cause eye damage . The safety information suggests that it should be handled with appropriate protective equipment, and in case of exposure, immediate medical attention is required .

properties

IUPAC Name

6-ethoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-9-4-5-11-10(7-9)12(14)6-8(2)13-11/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQJZFPDCHMABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352651
Record name 6-ethoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-methylquinolin-4-ol

CAS RN

15644-91-4
Record name 6-Ethoxy-2-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15644-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-ethoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15644-91-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Pitta - 2017 - repository.uantwerpen.be
Chapter 7 Page 1 Faculteit Farmaceutische, Biomedische en Diergeneeskundige Wetenschappen Departement Farmaceutische Wetenschappen Medicinale Chemie Structural …
Number of citations: 0 repository.uantwerpen.be

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